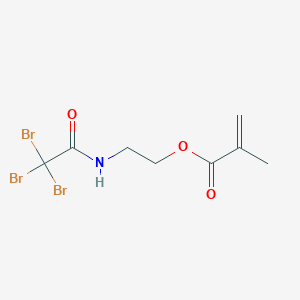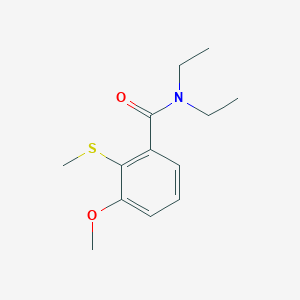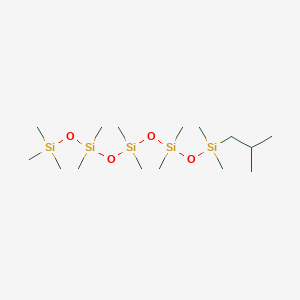
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a 2-methylpropyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving the desired product.
化学反应分析
Types of Reactions: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane-based polymers.
Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxane polymers.
Reduction: Simpler siloxane compounds.
Substitution: Halogenated or alkylated siloxanes.
科学研究应用
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, sealants, and coatings due to its hydrophobic properties and thermal stability.
作用机制
The mechanism by which 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane exerts its effects involves interactions with various molecular targets and pathways. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In industrial applications, its thermal stability and resistance to oxidation make it an effective component in high-performance materials.
相似化合物的比较
- 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is unique due to the presence of the 2-methylpropyl group, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
属性
CAS 编号 |
797760-71-5 |
|---|---|
分子式 |
C15H42O4Si5 |
分子量 |
426.92 g/mol |
IUPAC 名称 |
[dimethyl(2-methylpropyl)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H42O4Si5/c1-15(2)14-21(6,7)17-23(10,11)19-24(12,13)18-22(8,9)16-20(3,4)5/h15H,14H2,1-13H3 |
InChI 键 |
TUQZLGHVNUSEEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


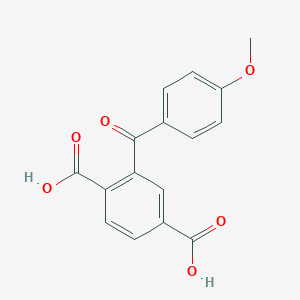
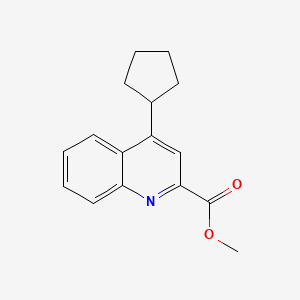
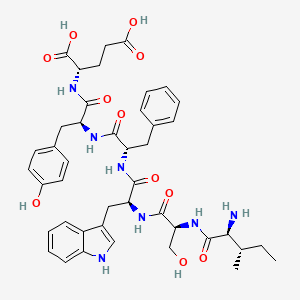
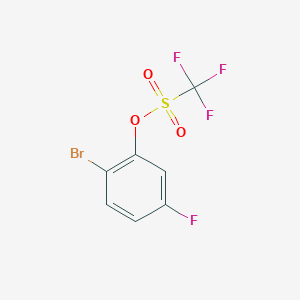
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
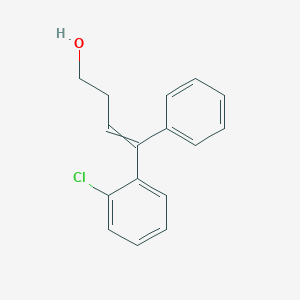
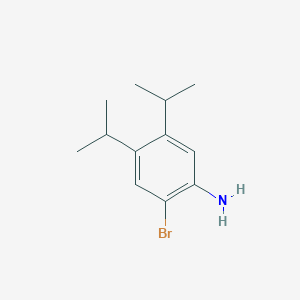

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
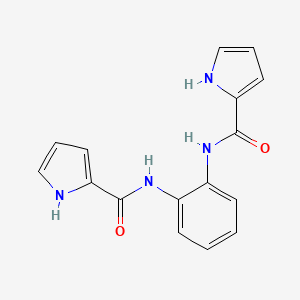
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
